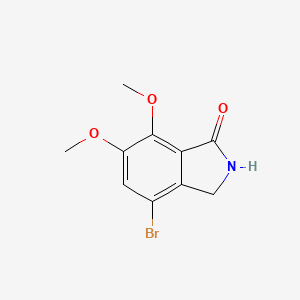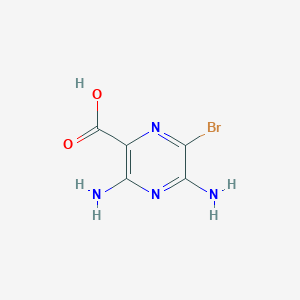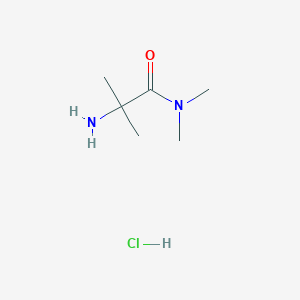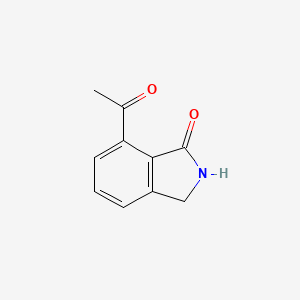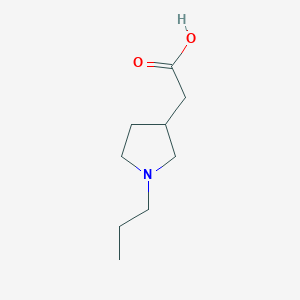
3-(Propoxymethyl)azetidine
Descripción general
Descripción
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Molecular Structure Analysis
The molecular structure of 3-(Propoxymethyl)azetidine is characterized by a four-membered ring containing a nitrogen atom . The molecular formula is C7H15NO , and the molecular weight is 129.20000 .
Aplicaciones Científicas De Investigación
Azetidine Derivatives in Drug Discovery
Azetidines, including compounds like 3-(Propoxymethyl)azetidine, have gained attention in drug discovery due to their unique chemical structures. They are known for their versatility in accessing underexplored chemical spaces. For example, Denis et al. (2018) demonstrated the synthesis of 3,3-Diarylazetidines, showcasing their potential in drug-like compound development through various modifications, including reactions involving azetidine nitrogen and aromatic groups (Denis et al., 2018).
Azetidine in Medicinal Chemistry and Biological Significance
Azetidine derivatives are noted for a range of pharmacological activities, such as anticancer, antibacterial, and antiviral properties. Parmar et al. (2021) highlighted azetidine's emergence as a valuable scaffold in medicinal research due to its stability, molecular rigidity, and diverse biological significance (Parmar et al., 2021).
Application in Synthetic Chemistry
Azetidines, including 3-(Propoxymethyl)azetidine, are important in synthetic chemistry, especially in the synthesis of bioactive compounds. For instance, Stephens et al. (2013) developed a three-component reaction involving azetidines, demonstrating their utility in synthesizing precursors of bioactive compounds (Stephens et al., 2013).
Insights into Azetidine Chemistry
Azetidine derivatives offer significant prospects in various catalytic processes and synthetic strategies. Mehra et al. (2017) addressed the developments in functionalized azetidines, underscoring their versatility as heterocyclic synthons (Mehra et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(propoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-9-6-7-4-8-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCYANINLVXQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696403 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propoxymethyl)azetidine | |
CAS RN |
897086-93-0 | |
| Record name | 3-(Propoxymethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



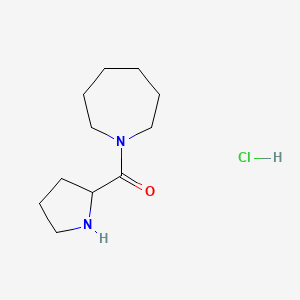
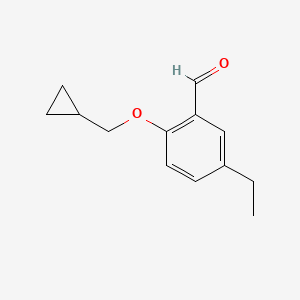
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)

